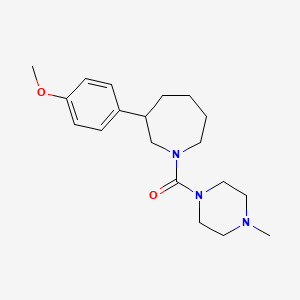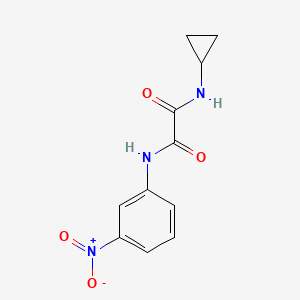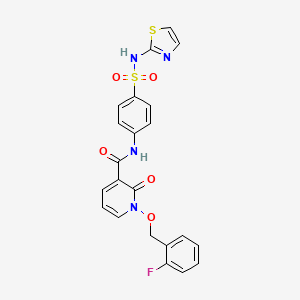![molecular formula C21H18N6O5 B2512798 methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 863019-69-6](/img/structure/B2512798.png)
methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities . It also contains a methoxyphenyl group, which could potentially contribute to its properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine core would likely contribute to its rigidity, while the methoxyphenyl and acetamido benzoate groups could potentially influence its polarity and solubility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group could potentially undergo hydrolysis, while the methoxy group could potentially be demethylated under certain conditions .科学的研究の応用
Synthesis and Structural Analysis
Heterocyclic Compound Synthesis : The research by Toplak et al. (1999) involved using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent for preparing various heterocyclic systems, including pyrimidinones and pyrazino[1,2-a]pyrimidin-4-ones. This study highlights the versatility of such compounds in synthesizing diverse heterocyclic structures, which are foundational in medicinal chemistry (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).
Crystal Structure Analysis : Moser et al. (2005) detailed the synthesis and crystal structure of a related compound, emphasizing the importance of understanding molecular arrangements for designing drugs with targeted properties. The study provided insights into the molecular and crystal structure via X-ray diffraction analysis, underscoring the complexity and potential of such compounds in drug design and development (Moser, S., Bertolasi, V., & Vaughan, K., 2005).
Potential Applications in Material Science and Medicinal Chemistry
Fluorescent Property Studies : Rangnekar and Rajadhyaksha (1986) explored the fluorescent properties of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, pointing towards potential applications in materials science, specifically in the development of fluorescent materials for technological applications (Rangnekar, D. W., & Rajadhyaksha, D. D., 1986).
Antimicrobial Activity Research : Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, highlighting the potential of heterocyclic compounds in developing new antimicrobial agents. Such studies are crucial for identifying novel drug candidates in response to evolving microbial resistance (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
作用機序
The mechanism of action of these compounds often involves interaction with specific biological targets, leading to changes in cellular processes. For example, some triazolopyrimidines have been found to inhibit certain enzymes or receptors, disrupting the normal function of cells and leading to the desired therapeutic effects .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetics .
The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and solubility, which in turn can influence its bioavailability and efficacy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5/c1-31-16-5-3-4-15(10-16)27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-14-8-6-13(7-9-14)21(30)32-2/h3-10,12H,11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFPGPPPWJAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)


![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2512722.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2512724.png)


![Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B2512728.png)
![9-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512730.png)

![(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2512733.png)
